molecular formula C14H13N5O B1190297 N'-(1H-indol-3-ylmethylene)-1-methyl-1H-pyrazole-3-carbohydrazide

N'-(1H-indol-3-ylmethylene)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1190297
M. Wt: 267.29g/mol
InChI Key: IWCRXHLBHGWODC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-1H-indol-3-ylmethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound features an indole moiety linked to a pyrazole ring through a carbohydrazide linkage, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-1H-pyrazole-3-carbohydrazide with an appropriate indole aldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[(E)-1H-indol-3-ylmethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents on the indole or pyrazole rings can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities with potential therapeutic benefits.

    Biology: It has shown promising biological activities, including antiproliferative effects against cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: The compound’s ability to inhibit specific biological pathways has led to its investigation as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Its unique chemical properties make it suitable for use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may modulate other signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N’-[(E)-1H-indol-3-ylmethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can be compared with other indole derivatives that exhibit similar biological activities. Some of the similar compounds include:

    N’-[(E)-1H-indol-3-ylmethylidene]isonicotinohydrazide: This compound also features an indole moiety and has shown potential as an anticancer agent.

    N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide: Another indole derivative with promising biological activities, including anticancer and anti-inflammatory effects.

    N’-[(E)-1H-indol-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: This compound has been studied for its potential therapeutic applications in various diseases.

The uniqueness of N’-[(E)-1H-indol-3-ylmethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic development.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O/c1-19-7-6-13(18-19)14(20)17-16-9-10-8-15-12-5-3-2-4-11(10)12/h2-9,15H,1H3,(H,17,20)/b16-9+

InChI Key

IWCRXHLBHGWODC-CXUHLZMHSA-N

SMILES

CN1C=CC(=N1)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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